molecular formula C10H6Cl3N3O B586280 8-Chlor-Anagrelid CAS No. 1092352-99-2

8-Chlor-Anagrelid

Katalognummer: B586280
CAS-Nummer: 1092352-99-2
Molekulargewicht: 290.528
InChI-Schlüssel: QCMDDIIKBFVZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anagrelide trichloro derivative, also known as Anagrelide trichloro derivative, is a useful research compound. Its molecular formula is C10H6Cl3N3O and its molecular weight is 290.528. The purity is usually 95%.
BenchChem offers high-quality Anagrelide trichloro derivative suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anagrelide trichloro derivative including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der essentiellen Thrombozythämie

8-Chlor-Anagrelid wird hauptsächlich zur Behandlung der essentiellen Thrombozythämie (ET) eingesetzt, einer Erkrankung, die durch eine Überproduktion von Blutplättchen gekennzeichnet ist. Es wirkt als zytoreduktive Therapie, reduziert effektiv die Thrombozytenzahl und mindert das Risiko thrombohemorrhagischer Ereignisse . In Japan wurde es als Zweitlinientherapie für Hochrisikopatienten untersucht, die gegenüber Erstlinientherapien intolerant oder refraktär sind .

Reduktion der Thrombozytenzahl bei myeloproliferativen Neoplasien

Die Verbindung ist auch für den Einsatz bei myeloproliferativen Neoplasien indiziert, wo sie hilft, gefährlich erhöhte Thrombozytenspiegel zu senken. Ihr Wirkmechanismus beinhaltet die Hemmung der Phosphodiesterase-Aktivität, insbesondere der Phosphodiesterase-III, was zu einer verringerten Thrombozytenproduktion im Knochenmark führt .

Chronische myeloische Leukämie

Anagrelid wurde bei der Behandlung der chronischen myeloischen Leukämie (CML) eingesetzt. Obwohl es nicht die primäre Behandlung ist, dient es als Zusatztherapie zur Kontrolle der Thrombozytenzahl bei Patienten mit CML, bietet symptomatische Linderung und beugt Komplikationen vor, die mit einer hohen Thrombozytenzahl verbunden sind .

Pharmakologisches Mittel im Management des Thrombozytenspiegels

Chemisch identifiziert als ein starkes pharmakologisches Mittel, ist this compound für seine Fähigkeit bekannt, die Thrombozytenzahl im Blut signifikant zu reduzieren. Diese Eigenschaft ist entscheidend für die Behandlung von Erkrankungen wie essentieller Thrombozytose, bei denen die Thrombozytenzahl kontrolliert werden muss, um thrombotische Ereignisse zu verhindern .

Studien zu Arzneimittelstoffwechsel und Pharmakokinetik

Die Rolle der Verbindung erstreckt sich auf Studien zum Arzneimittelstoffwechsel und zur Pharmakokinetik. Ihre einzigartige chemische Struktur und ihre Eigenschaften machen sie zu einem interessanten Thema, um zu verstehen, wie Medikamente im Körper verstoffwechselt und verarbeitet werden, was für die Entwicklung sicherer und effektiver Medikamente unerlässlich ist .

Biochemische Analyse

Biochemical Properties

8-Chloro Anagrelide plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is phosphodiesterase 3, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting phosphodiesterase 3, 8-Chloro Anagrelide increases the levels of cAMP within platelets, leading to reduced platelet aggregation .

Cellular Effects

8-Chloro Anagrelide exerts various effects on different types of cells and cellular processes. In platelets, it inhibits aggregation by increasing cAMP levels, which in turn affects the signaling pathways involved in platelet activation. This inhibition of platelet aggregation is beneficial in conditions where elevated platelet counts pose a risk of thrombosis .

In addition to its effects on platelets, 8-Chloro Anagrelide influences other cellular processes. It has been shown to affect gene expression by modulating transcription factors involved in megakaryocyte differentiation. This modulation leads to a reduction in the production of platelets from megakaryocytes, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of 8-Chloro Anagrelide involves several key interactions at the molecular level. The compound binds to the active site of phosphodiesterase 3, inhibiting its activity and preventing the hydrolysis of cAMP. This inhibition results in increased cAMP levels within platelets, leading to reduced platelet aggregation .

Furthermore, 8-Chloro Anagrelide affects the expression of genes involved in megakaryocyte differentiation. It modulates the activity of transcription factors such as ATF4, which plays a crucial role in the regulation of megakaryocyte development. By influencing these molecular pathways, 8-Chloro Anagrelide effectively reduces platelet production and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro Anagrelide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods .

Long-term studies have demonstrated that 8-Chloro Anagrelide maintains its inhibitory effects on platelet aggregation and megakaryocyte differentiation. These effects are consistent over time, indicating the compound’s potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 8-Chloro Anagrelide at different dosages have been investigated in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in platelet counts. At lower doses, 8-Chloro Anagrelide effectively reduces platelet aggregation without significant adverse effects .

At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular complications. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential adverse effects .

Metabolic Pathways

8-Chloro Anagrelide is involved in various metabolic pathways within the body. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes. These enzymes facilitate the conversion of 8-Chloro Anagrelide into its active metabolites, which contribute to its therapeutic effects .

The metabolic pathways of 8-Chloro Anagrelide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH). These interactions play a crucial role in the compound’s biotransformation and subsequent elimination from the body .

Transport and Distribution

The transport and distribution of 8-Chloro Anagrelide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the bone marrow and platelets .

Within cells, 8-Chloro Anagrelide is transported across cellular membranes through specific transporters. These transporters facilitate the compound’s entry into platelets and megakaryocytes, where it exerts its inhibitory effects on platelet aggregation and megakaryocyte differentiation .

Subcellular Localization

The subcellular localization of 8-Chloro Anagrelide is primarily within the cytoplasm of platelets and megakaryocytes. The compound’s activity is influenced by its localization, as it interacts with intracellular signaling pathways and enzymes involved in platelet function .

Post-translational modifications, such as phosphorylation, may also play a role in directing 8-Chloro Anagrelide to specific subcellular compartments. These modifications enhance the compound’s activity and contribute to its therapeutic effects .

Biologische Aktivität

Anagrelide trichloro derivative (ATD) is a synthetic compound derived from anagrelide, primarily known for its role in reducing platelet counts in patients with essential thrombocythemia. This article explores the biological activity of ATD, emphasizing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of Anagrelide and Its Derivatives

Anagrelide was originally developed as a treatment for thrombocytosis due to its ability to inhibit megakaryocyte differentiation and platelet production. The trichloro derivative enhances these properties, exhibiting selective inhibition of megakaryocyte development while sparing other hematopoietic lineages.

The primary mechanism by which ATD exerts its effects involves the inhibition of phosphodiesterase type III (PDEIII), which leads to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP is crucial for modulating various cellular processes, including:

  • Inhibition of Megakaryocytopoiesis : ATD has been shown to significantly inhibit the development of megakaryocytes, with an IC50 value of approximately 26 nM, indicating a potent effect compared to anagrelide itself (IC50 = 36 nM) .
  • Selectivity : Unlike other compounds that affect multiple hematopoietic lineages, ATD selectively targets megakaryocyte differentiation without significantly impacting erythroid or myelomonocytic differentiation .

Biological Activity Data

The following table summarizes key biological activities and IC50 values for anagrelide and its trichloro derivative:

CompoundIC50 (nM)Target Activity
Anagrelide36Inhibition of megakaryocyte development
Anagrelide Trichloro Derivative26Inhibition of megakaryocyte development
BCH24426 (metabolite)44Inhibition of megakaryocyte development

Case Studies

Several studies have investigated the biological effects of ATD on hematopoietic progenitor cells:

  • Study on CD34(+) Cells : A study evaluated the impact of ATD on CD34(+) hematopoietic progenitor cells cultured in media supplemented with thrombopoietin. The results indicated that while ATD did not affect early expansion, it significantly inhibited later stages of megakaryocyte differentiation .
  • Migration Assays : Another aspect studied was the effect of ATD on the migratory response of differentiated megakaryocytes towards stromal cell-derived factor-1alpha. The findings suggested that neither anagrelide nor its derivatives influenced this migratory response, further confirming their selective action .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of ATD:

  • Potency Comparison : Although BCH24426 was found to be more potent than anagrelide as a PDEIII inhibitor (IC50 = 0.9 nM), this did not correlate with its effectiveness in inhibiting megakaryocyte development .
  • Therapeutic Potential : The selectivity and potency of ATD make it a candidate for further exploration in treating conditions associated with elevated platelet counts without affecting other blood cell lineages.

Eigenschaften

IUPAC Name

6,7,8-trichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3O/c11-5-1-6-4(8(12)9(5)13)2-16-3-7(17)15-10(16)14-6/h1H,2-3H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMDDIIKBFVZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2N=C3N1CC(=O)N3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148852
Record name Anagrelide trichloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-99-2
Record name 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagrelide trichloro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092352992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide trichloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CHLOROANAGRELIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ855T0I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.